molecular formula C63H88N12O16 B1203691 Actinomycin C CAS No. 2612-14-8

Actinomycin C

Cat. No. B1203691
CAS RN: 2612-14-8
M. Wt: 1269.4 g/mol
InChI Key: QCXJFISCRQIYID-UHFFFAOYSA-N
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Description

Actinomycin C is an antibiotic produced by Streptomyces chrysomallus . The antibiotic complex is composed of actinomycin IV, VI, and VII . It has the ability to intercalate DNA .


Molecular Structure Analysis

While the exact molecular structure of Actinomycin C is not specified in the search results, Actinomycin D, a related compound, is known to intercalate into the DNA double helix . It is composed of two parts: a flat ring that resembles the DNA bases, and two cyclic peptides composed of unusual amino acids .

Scientific Research Applications

  • Clinical Experience with Actinomycin C : Actinomycin C, obtained from Streptomyces chrysomallus, was investigated for its inhibitory effect on tumor growth. It showed clinical efficacy, particularly when administered intravenously or rectally, with doses ranging from 200 pg to 1000 pg daily (Begemann, 1960).

  • Anticancer Activity of Actinomycin D : Actinomycin D (ActD) inhibits transcription of genes by interacting with DNA. A study identified ActD as an oncogenic c-Myc promoter G-quadruplex binder, suggesting a novel molecular mechanism for its anticancer activity (Kang & Park, 2009).

  • Antitumor Effect of Actinomycins : Actinomycin C, under the trade name Sanamycin, was the first antibiotic used for cancer treatment. Its complex mechanism of action includes inhibition of cells and tissues in the lymphatic system (Hackmann, 1960).

  • DNA Interactions with Actinomycin D : Actinomycin D targets (G-C).(G-C) steps in duplex DNA, inducing DNA bending and unwinding. This study provided insights into the complex interaction of ActD with DNA (Chen, Liu, & Patel, 1996).

  • Binding of Actinomycin D to DNA : Actinomycin D's interaction with GpC sites in DNA causes conformational changes, including nucleotide flipping out and a left-handed twist in the DNA helix. This provided evidence of the biological impact of ActD binding to specific DNA sequences (Lo et al., 2013).

  • Design and Synthesis of Actinomycin D Analogs : Research on modifying Actinomycin D structure aimed at reducing its cytotoxicity while retaining antitumor activities highlights ongoing efforts to enhance its clinical utility (Yang et al., 2002).

  • Clinical Studies of Actinomycin D in Children : Actinomycin D demonstrated effectiveness against Wilms' tumor in children. This study discusses the drug's dosages, administration methods, and observed clinical improvements (Farber, D'angio, Evans, & Mitus, 1960).

  • Interactions of Actinomycin C3 with DNA : Actinomycin C3 binds to double helical DNA and acts as an inhibitor of DNA-primed RNA synthesis. This study investigated the interaction mechanism using small-angle X-ray scattering (Zipper & Kratky, 1972).

  • Actinomycin D as a Chiral Solvating Agent : Actinomycin D's application extends beyond its antitumor properties. It has been used as a chiral solvating agent for the rapid enantiomeric determination of chiral carboxylic acids in NMR spectroscopy (Bai et al., 2019).

  • Photodynamic Action of Actinomycin D : This study explored the role of Actinomycin D in photodynamic therapy, identifying key intermediates in the photodynamic process and proposing a mechanism of electron transfer from DNA to excited Actinomycin D (Pan et al., 2001).

Safety And Hazards

Actinomycin C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future of Actinomycin C research could involve the discovery of new molecules in the Actinomycin family . Considering the emerging crisis of antibiotic resistance and increasing incidence of cancer, the search for new, efficient, and less toxic drugs remains a priority . Synthetic biology strategies could be used to access Actinomycin diversities in a more efficient and economical way .

properties

IUPAC Name

2-amino-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[(3R,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80)/t31-,34+,35+,37-,38-,43+,44+,45-,46-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXJFISCRQIYID-GKYLFGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H88N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873422
Record name Actinomycin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinomycin C

CAS RN

2612-14-8, 8052-16-2
Record name Actinomycin C2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinomycin C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Actinomycin C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACTINOMYCIN C2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719U3YSA1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,230
Citations
A Haese, U Keller - Journal of bacteriology, 1988 - Am Soc Microbiol
Three distinct classes of mutations affecting the biosynthesis of actinomycin have been established in Streptomyces chyrsomallus by crossing various actinomycin-nonproducing …
Number of citations: 38 journals.asm.org
IH Goldberg, M Rabinowitz… - Proceedings of the …, 1962 - National Acad Sciences
… Actinomycin C,]s9g ml cpm/umole) 3.10, 0.67, and 4.09 … Actinomycin C, immunity to actinomycin; (c) crab at 0.2 sg/ml. Calf thymus with actinomycin dAT resembles synthetic dAT but …
Number of citations: 619 www.pnas.org
U Hollstein - Chemical Reviews, 1974 - ACS Publications
… Final cycllzatlon, ie, lactonlzation, with acetyl chloride//V-acetyllmidazole of the appropriate actinomyclnlc ácids led to actinomycin C- (D) (first total synthesis) and to actinomycin C3 (…
Number of citations: 360 pubs.acs.org
GP Wheeler, LL Bennett Jr - Biochemical Pharmacology, 1962 - Elsevier
… of Clostridium,s or Saccharomyces cerevisiae,7 did not prevent the antitumor effect of actinomycin D for mouse neoplasms,81 g and did not prevent the cytotoxic effects of actinomycin C …
Number of citations: 35 www.sciencedirect.com
WA Goss, E Katz - Applied microbiology, 1957 - Am Soc Microbiol
… Relative percentages of the components in the actinomycin C complex produced by Streptomyces strain 3657 in glycerol-N03 medium. The dashed line (1) represents C, component, …
Number of citations: 55 journals.asm.org
MF Perutz - Nature, 1964 - nature.com
IN a recent article Bachmann and Müller 1 discuss the crystal symmetry of actinomycin C 3 , and suggest that this molecule has trigonal or pseudotrigonal symmetry. This leads them to …
Number of citations: 17 www.nature.com
IN Brown - Nature, 1964 - nature.com
NATURE Page 1 © 1964 Nature Publishing Group No. 4957 October 31, 1964 NATURE 487 at room temperature, produced cysts in about five days. As little as 10 µg of the urease …
Number of citations: 22 www.nature.com
HG Bachmann, W MÜLLER - Nature, 1964 - nature.com
… Molecular model and formula of actinomycin C, in terms of one phenoxazone-chromophor … For the following considerations the true space group of this polymorph of actinomycin C, is of …
Number of citations: 23 www.nature.com
J De Cort, L Delcambe - Journal of the National Cancer Institute, 1957 - academic.oup.com
… Carcinostatic effects of actinomycin C on sarcoma 37, the … Field et al. studied the activity of actinomycin C on Crocker sarcoma … Encouraging results of actinomycin C therapy were first …
Number of citations: 5 academic.oup.com
IH Goldberg - Antineoplastic and Immunosuppressive Agents: Part II, 1975 - Springer
The actinomycins are a group of bright red, highly toxic, peptide-containing antibiotics that were discovered in 1940; they were the first antibiotics to be isolated from actinomycetes (…
Number of citations: 12 link.springer.com

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